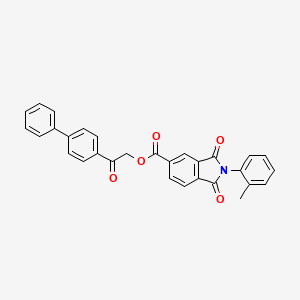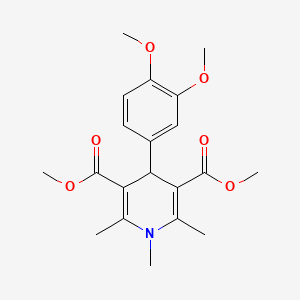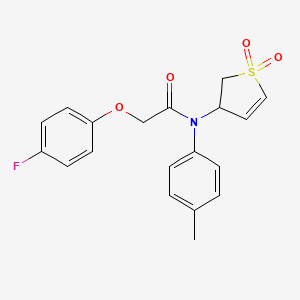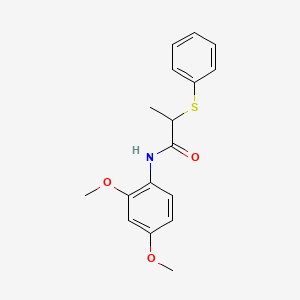![molecular formula C22H20N2O6 B5208494 butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)
butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate, also known as BNPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BNPPB is a potent and selective blocker of the TRPA1 ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and airway hypersensitivity.
Aplicaciones Científicas De Investigación
Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate has been extensively used in scientific research to study the role of TRPA1 in various physiological and pathological processes. TRPA1 is a non-selective cation channel that is activated by a wide range of stimuli, including reactive oxygen species, electrophilic compounds, and noxious chemicals. TRPA1 is expressed in various tissues, including sensory neurons, epithelial cells, and immune cells, and is involved in pain sensation, inflammation, and airway hypersensitivity.
Mecanismo De Acción
Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate acts as a potent and selective blocker of TRPA1 by binding to a specific site on the channel protein. This compound blocks TRPA1 activation by electrophilic compounds, such as allyl isothiocyanate (AITC) and acrolein, but does not affect other TRP channels, such as TRPV1 and TRPV4. This compound has been shown to inhibit TRPA1-mediated nociception, inflammation, and airway hypersensitivity in animal models, suggesting that TRPA1 blockade may have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPA1-mediated calcium influx in sensory neurons, epithelial cells, and immune cells. This compound has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce airway hypersensitivity and inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate is a potent and selective TRPA1 blocker that can be used in various in vitro and in vivo experiments to study the role of TRPA1 in physiological and pathological processes. This compound has been shown to be effective in blocking TRPA1-mediated nociception, inflammation, and airway hypersensitivity in animal models. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other ion channels or enzymes.
Direcciones Futuras
There are several future directions for research on butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate and TRPA1. First, more studies are needed to elucidate the molecular mechanism of TRPA1 activation and inhibition by electrophilic compounds and other stimuli. Second, more studies are needed to investigate the role of TRPA1 in various diseases, such as chronic pain, inflammation, and respiratory diseases. Third, more studies are needed to develop more potent and selective TRPA1 blockers with improved pharmacokinetic properties and reduced off-target effects. Fourth, more studies are needed to explore the therapeutic potential of TRPA1 blockade in various diseases, including pain, inflammation, and respiratory diseases.
Métodos De Síntesis
The synthesis of butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate involves several steps, including the condensation of 3-nitrobenzoyl chloride with furfurylamine, followed by the reaction of the resulting intermediate with 4-hydroxybenzoic acid. The final product is obtained by esterification of the carboxylic acid group with butyl alcohol. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound can be obtained in gram-scale quantities.
Propiedades
IUPAC Name |
butyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-3-13-29-22(26)15-7-9-17(10-8-15)23-21(25)20-12-11-19(30-20)16-5-4-6-18(14-16)24(27)28/h4-12,14H,2-3,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATQVNWMRRHXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)